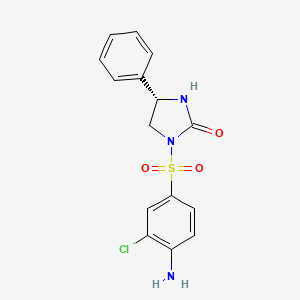![molecular formula C13H12N4 B14211985 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-59-3](/img/structure/B14211985.png)
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heterocyclic aromatic structure. This compound has a molecular formula of C13H12N4 and a molecular weight of 224.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often include the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can inhibit enzymes such as COX by binding to their active sites, thereby blocking the conversion of arachidonic acid to inflammatory mediators.
Pathways Involved: The inhibition of COX enzymes leads to reduced production of prostaglandins, which are involved in inflammation and pain signaling.
Comparación Con Compuestos Similares
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine can be compared with other similar compounds, such as:
2-Methyl-6-phenylimidazo[1,2-a]pyrazin-3-one: Known for its chemiluminescent properties.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another imidazo[1,5-a]pyrazine derivative with distinct biological activities.
Propiedades
Número CAS |
823806-59-3 |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
6-methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-10-9-17-12(7-14-10)15-8-13(17)16-11-5-3-2-4-6-11/h2-9,16H,1H3 |
Clave InChI |
GDORBKDKKMLLNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CN=C2C=N1)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)


![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)

![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)

![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)





